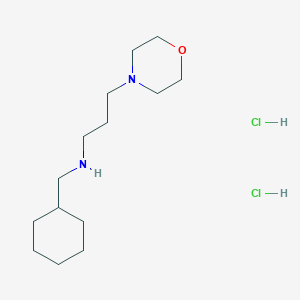
N-(cyclohexylmethyl)-3-morpholin-4-ylpropan-1-amine dihydrochloride
描述
N-(cyclohexylmethyl)-3-morpholin-4-ylpropan-1-amine dihydrochloride, also known as CXM or CPP, is a chemical compound that has gained significant attention in the field of neuroscience. It is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity, learning, and memory.
作用机制
N-(cyclohexylmethyl)-3-morpholin-4-ylpropan-1-amine dihydrochloride acts as a non-competitive antagonist of the NMDA receptor by binding to a site that is distinct from the glutamate binding site. This results in the inhibition of calcium influx into the cell, which is necessary for NMDA receptor-mediated synaptic plasticity. This compound also prevents the activation of downstream signaling pathways that lead to excitotoxicity and neuronal death.
Biochemical and Physiological Effects:
This compound has been shown to have a neuroprotective effect in animal models of neurological disorders such as stroke, traumatic brain injury, and epilepsy. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. This compound has minimal effects on other neurotransmitter systems, which makes it a highly selective tool for studying the role of NMDA receptors in neurological disorders.
实验室实验的优点和局限性
One of the major advantages of N-(cyclohexylmethyl)-3-morpholin-4-ylpropan-1-amine dihydrochloride is its high selectivity for the NMDA receptor, which allows for precise investigation of the role of NMDA receptors in neurological disorders. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective tool for scientific research. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in animal studies.
未来方向
There are several future directions for the use of N-(cyclohexylmethyl)-3-morpholin-4-ylpropan-1-amine dihydrochloride in scientific research. One potential application is in the development of new treatments for neurological disorders that target the NMDA receptor. This compound could also be used to investigate the role of NMDA receptors in other physiological processes such as pain perception and immune function. Additionally, the development of new analogs of this compound with improved solubility and selectivity could lead to the discovery of new drug candidates for the treatment of neurological disorders.
科学研究应用
N-(cyclohexylmethyl)-3-morpholin-4-ylpropan-1-amine dihydrochloride has been extensively used in scientific research to study the role of NMDA receptors in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to prevent excitotoxicity, a process that leads to neuronal damage and death, by blocking the overactivation of NMDA receptors. This compound has also been used to investigate the role of NMDA receptors in synaptic plasticity, which is the ability of synapses to change in strength in response to neuronal activity.
属性
IUPAC Name |
N-(cyclohexylmethyl)-3-morpholin-4-ylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O.2ClH/c1-2-5-14(6-3-1)13-15-7-4-8-16-9-11-17-12-10-16;;/h14-15H,1-13H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAGMEUADMMLNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNCCCN2CCOCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-acetylphenyl)-2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4710506.png)
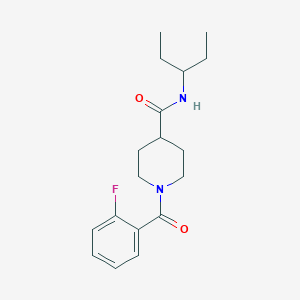
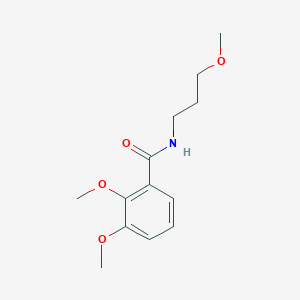
![1-benzyl-4-[(2-fluorobenzyl)sulfonyl]piperazine](/img/structure/B4710539.png)
![3-[({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4710553.png)
![N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B4710555.png)
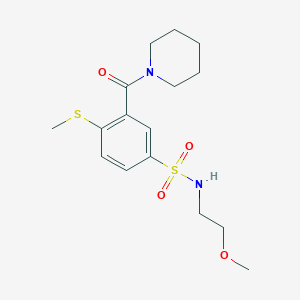

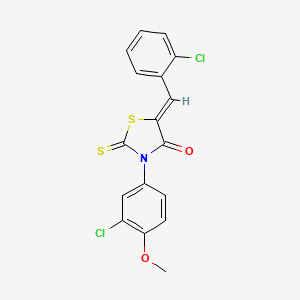
![[4-(dimethylamino)benzyl][2-(1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B4710563.png)
![2-chloro-N-[3-(2-ethyl-1-piperidinyl)propyl]benzamide](/img/structure/B4710577.png)
![2-[benzyl(methylsulfonyl)amino]-N-(3-isopropoxypropyl)benzamide](/img/structure/B4710584.png)
![methyl 2-[({[6-(propionylamino)-1,3-benzothiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4710585.png)
![2,5-dichloro-N'-[4-chloro-1-(4-fluorophenyl)butylidene]benzenesulfonohydrazide](/img/structure/B4710593.png)